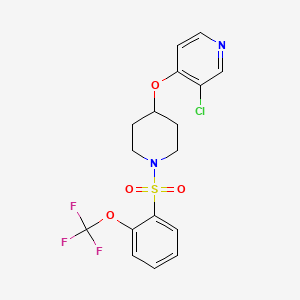![molecular formula C23H20N2O4 B2635500 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide CAS No. 301157-02-8](/img/structure/B2635500.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide, also known as GSK2193874, is a novel and potent inhibitor of the enzyme NADPH oxidase 4 (NOX4). NOX4 is a member of the NOX family of enzymes that produce reactive oxygen species (ROS) in cells. ROS play a crucial role in various physiological processes, including cell signaling, host defense, and redox homeostasis. However, excessive ROS production can lead to oxidative stress and tissue damage, contributing to the pathogenesis of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Therefore, NOX4 has emerged as a promising therapeutic target for these diseases.
Scientific Research Applications
Photophysical Properties and Nanoaggregates Formation :
- Srivastava, Singh, and Mishra (2016) synthesized four new 1,8-naphthalimide based compounds, including a derivative of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl), and studied their nanoaggregates formation in aqueous-DMF solution. They discovered that these compounds exhibited aggregation-enhanced emission, and their emission intensity varied based on the nature of benzoic acid derivatives. This study provided insights into the molecular and electronic behaviors of such compounds (Srivastava, Singh, & Mishra, 2016).
Plant Growth Regulation and Fungicidal Activity :
- Ju et al. (2016) synthesized a series of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives and evaluated their plant growth regulating and fungicidal activities. They found that these compounds significantly promoted seed germination in wheat and cucumber and exhibited fungicidal activity against several plant pathogens (Ju et al., 2016).
Fluorescence Studies for Biological Applications :
- Singh and Singh (2007) designed and synthesized novel fluorophores based on 1,8-naphthalimide derivatives, including those related to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl). These fluorophores were studied for their fluorescence in various solvents and were used for labeling nucleosides in oligodeoxyribonucleotides. This research contributed to the development of fluorescence-based techniques in molecular biology (Singh & Singh, 2007).
Organotin(IV) Carboxylates Synthesis and Characterization :
- Xiao et al. (2013) explored the synthesis and characterization of a series of organotin carboxylates based on amide carboxylic acids, including derivatives of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl). This research provided valuable information on the molecular architectures and coordination modes of such compounds (Xiao et al., 2013).
properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-29-19-12-3-2-11-18(19)24-20(26)13-6-14-25-22(27)16-9-4-7-15-8-5-10-17(21(15)16)23(25)28/h2-5,7-12H,6,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWDUHGIXMLHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9H-Fluoren-9-ylmethoxycarbonyl-(2-hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2635420.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2635421.png)
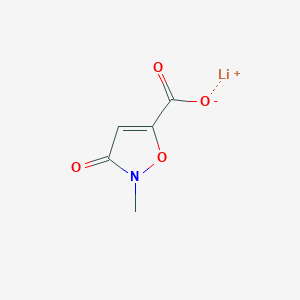
![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2635424.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2635425.png)
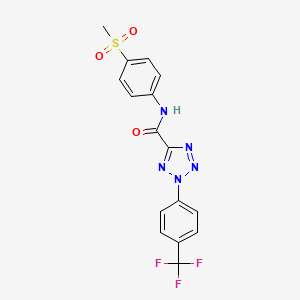
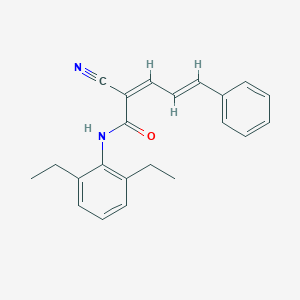
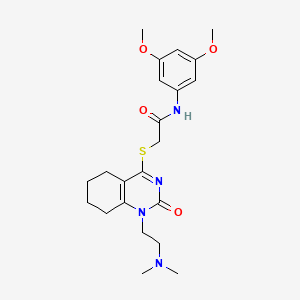
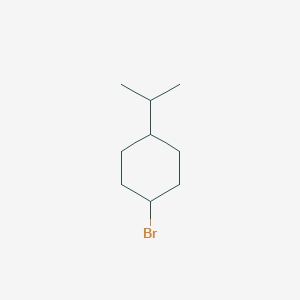
![5-(3-methoxypropyl)-2-phenyl-7-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2635432.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2635435.png)

![3'-phenyl-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2635438.png)
